Cas no 42155-08-8 (2'-Deoxyuridine 5'-monophosphate disodium salt)

2'-Deoxyuridine 5'-monophosphate disodium salt (dUMP-Na₂) is a nucleotide derivative widely used in biochemical and pharmaceutical research. As a key intermediate in thymidine biosynthesis, it plays a critical role in DNA synthesis and repair studies. The disodium salt form enhances solubility in aqueous solutions, facilitating its use in enzymatic assays and cell culture applications. Its high purity and stability make it suitable for precise experimental conditions, including nucleotide metabolism research and antiviral drug development. The compound is rigorously characterized to ensure consistency in molecular biology workflows, offering researchers a reliable tool for probing nucleic acid dynamics and related pathways.
2'-Deoxyuridine 5'-monophosphate disodium salt structure
42155-08-8 structure
商品名:2'-Deoxyuridine 5'-monophosphate disodium salt
CAS番号:42155-08-8
MF:C9H12N2O8P-.Na+
メガワット:330.16378
MDL:MFCD00065282
CID:55523
PubChem ID:24893787

2'-Deoxyuridine 5'-monophosphate disodium salt 化学的及び物理的性質

名前と識別子

    • 2'-Deoxyuridine 5'-monophosphate disodium salt
    • 2′-Deoxyuridine 5′-mono-phos-phate disodium salt
    • 2’-DEOXYURIDINE-5'-MONOPHOSPHATE, DISODIUM SALT (DUMP.NA2)
    • 2'-Deoxyuridine 5'-mono-phos-phate disodium salt
    • 2'-Deoxyuridine-5'-monophosphate, Disodium salt
    • dUMP
    • Deoxyuridine-5'-monophosphatedisodium salt
    • Disodium deoxyuridylic acid
    • MDL: MFCD00065282
    • インチ: InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1
    • InChIKey: WXIVKKBDJOCRNB-UHFFFAOYSA-N
    • ほほえんだ: C1=CN([C@H]2C[C@@H]([C@@H](COP(=O)(O)[O-])O2)O)C(=O)N=C1[O-].[Na+].[Na+]

計算された属性

  • せいみつぶんしりょう: 352.00500
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 10
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 488
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 146
  • 互変異性体の数: 3
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): -3.3

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • すいようせい: Soluble in water.
  • PSA: 166.55000
  • LogP: -0.82930
  • ようかいせい: 未確定

2'-Deoxyuridine 5'-monophosphate disodium salt セキュリティ情報

2'-Deoxyuridine 5'-monophosphate disodium salt 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D281815-250mg
2'-Deoxyuridine 5'-Monophosphate Disodium Salt
42155-08-8
250mg
$138.00 2023-05-18
Chemenu
CM167536-10g
Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate
42155-08-8 95%
10g
$*** 2023-05-30
ChemScence
CS-W011858-250mg
2'-Deoxyuridine 5'-monophosphate disodium
42155-08-8 98.04%
250mg
$80.0 2022-04-27
Ambeed
A168353-5g
Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate
42155-08-8 98%
5g
$480.0 2025-02-19
abcr
AB352859-1 g
2'-Deoxyuridine-5'-monophosphate disodium salt, 99%; .
42155-08-8 99%
1g
€313.10 2023-06-20
SHENG KE LU SI SHENG WU JI SHU
sc-214068A-250 mg
2′-Deoxyuridine 5′-monophosphate disodium salt,
42155-08-8 ≥95%
250MG
¥903.00 2023-07-11
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S18113-250mg
dUMP,2Na
42155-08-8 ,98%
250mg
¥270.00 2021-09-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4735-5 mg
2'-Deoxyuridine 5'-monophosphate disodium salt
42155-08-8 100.00%
5mg
¥287.00 2022-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R020465-5g
2'-Deoxyuridine 5'-monophosphate disodium salt
42155-08-8 99%
5g
¥4037 2023-09-09
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
TD7188-1g
2'-Deoxyuridine 5'-monophosphate disodium salt
42155-08-8
1g
¥2160元 2023-09-15

2'-Deoxyuridine 5'-monophosphate disodium salt 関連文献

2'-Deoxyuridine 5'-monophosphate disodium saltに関する追加情報

2'-Deoxyuridine 5'-Monophosphate Disodium Salt (CAS No. 42155-08-8)

2'-Deoxyuridine 5'-monophosphate disodium salt, also known as dUMP sodium salt, is a nucleotide analog with the CAS registry number 42155-08-8. This compound is a derivative of uridine, where the hydroxyl group at the 2' position of the ribose sugar has been replaced by a hydrogen atom, making it a deoxyribonucleotide. The monophosphate group attached to the sugar moiety and the disodium counterion make this compound a stable and bioavailable form for various applications in molecular biology and pharmacology.

The chemical structure of 2'-Deoxyuridine 5'-monophosphate disodium salt consists of a uracil base, a deoxyribose sugar, and a monophosphate group. The uracil base is a heterocyclic aromatic compound with two double bonds, while the deoxyribose sugar is a five-carbon sugar with one less oxygen atom compared to ribose. The monophosphate group is attached to the hydroxyl group at the 5' position of the sugar, forming a phosphodiester bond. The disodium salt form ensures that the compound is soluble in aqueous solutions, making it suitable for use in various biochemical assays and drug delivery systems.

Recent studies have highlighted the importance of dUMP in nucleic acid metabolism and its potential role in therapeutic applications. For instance, researchers have explored its use as an antiviral agent due to its ability to inhibit viral replication by incorporating into viral DNA and causing chain termination. Additionally, dUMP has been investigated as a radiosensitizer in cancer therapy, enhancing the efficacy of radiation treatment by impairing DNA repair mechanisms in cancer cells.

The synthesis of 2'-Deoxyuridine 5'-monophosphate disodium salt involves several steps, including nucleoside phosphorylation and ion exchange to obtain the sodium salt form. The process typically starts with the isolation or synthesis of deoxyuridine, followed by enzymatic or chemical phosphorylation to attach the monophosphate group. The final step involves neutralization with sodium hydroxide to form the disodium salt, ensuring optimal solubility and stability for downstream applications.

In terms of biological activity, dUMP has been shown to exhibit potent antiviral properties against various RNA and DNA viruses. For example, studies have demonstrated its effectiveness against herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). The mechanism of action involves competitive inhibition of viral polymerases, leading to reduced viral replication and prolonged survival in infected cells.

Beyond its antiviral potential, dUMP has also been explored as a chemotherapeutic agent in cancer treatment. By incorporating into DNA during replication, it causes DNA damage and triggers apoptosis in rapidly dividing cancer cells. Recent advancements in nanotechnology have enabled the development of targeted delivery systems for dUMP, improving its bioavailability and reducing systemic toxicity.

The application of 2'-Deoxyuridine 5'-monophosphate disodium salt extends beyond therapeutics into diagnostics and research tools. It is widely used as a substrate in nucleic acid sequencing technologies, such as next-generation sequencing (NGS), where it serves as a building block for synthesizing complementary DNA (cDNA). Furthermore, it plays a critical role in studying nucleotide metabolism disorders, such as Lesch-Nyhan syndrome, where impaired purine salvage pathways lead to neurological deficits.

In conclusion, 2'-Deoxyuridine 5'-monophosphate disodium salt (CAS No. 42155-08-8) is a versatile compound with significant implications in virology, oncology, and molecular biology. Its unique chemical properties and biological activity make it an invaluable tool for advancing our understanding of nucleic acid metabolism and developing novel therapeutic strategies against infectious diseases and cancer.

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